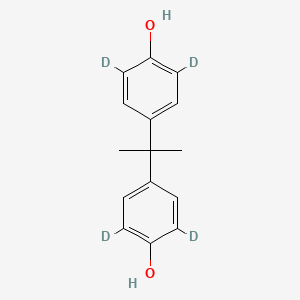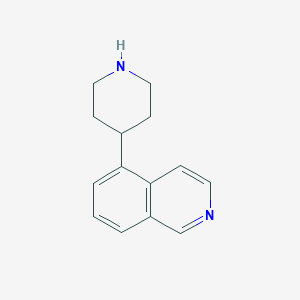
5-(哌啶-4-基)异喹啉
描述
5-(Piperidin-4-yl)isoquinoline is a compound with the CAS Number: 1256807-40-5 . It has a molecular weight of 212.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of 5-(Piperidin-4-yl)isoquinoline is 5-(4-piperidinyl)isoquinoline . The InChI code is 1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 .Physical And Chemical Properties Analysis
5-(Piperidin-4-yl)isoquinoline is a powder that is stored at room temperature . Its molecular weight is 212.29 .科学研究应用
抗肿瘤活性
与“5-(哌啶-4-基)异喹啉”结构相关的化合物显示出潜在的抗肿瘤活性。一系列5-芳基-2,3-二氢咪唑[2,1-a]异喹啉,作为血小板活化因子(PAF)受体拮抗剂,对几种肿瘤细胞系显示出细胞毒性。值得注意的是,其中一种衍生物SDZ 62-434在口服小鼠Meth A纤维肉瘤实验中表现出显著的抗肿瘤功效,超过了临床细胞毒性药物edelfosine,并已进入癌症治疗的I期临床试验(Houlihan et al., 1995)。
抗腐蚀性能
对8-羟基喹啉衍生物的研究,包括一种含哌啶基团的化合物,表明它们作为轻钢在酸性介质中的抗腐蚀剂的有效性。这些衍生物显示出对腐蚀的显著抑制作用,归因于它们在金属表面的吸附(Douche et al., 2020)。
乙酰胆碱酯酶抑制
一项关于乙酰胆碱酯酶(AChE)抑制剂的研究发现,哌啶链化合物的刚性类似物表现出强大的抑制活性。其中一种化合物显示出对AChE异常高的选择性和效力,暗示其在治疗阿尔茨海默病等疾病中的潜力(Sugimoto et al., 1995)。
抗微生物活性
一系列新型的哌啶基四氢噻吩[2,3-c]异喹啉显示出对各种致病细菌和真菌的有希望的抗微生物性能,突显了它们作为新型抗微生物剂的潜力(Zaki et al., 2019)。
抗抑郁药物开发
在寻找快速作用的抗抑郁药物时,含有与哌啶相连的(芳基)(芳氧基)甲基基团的化合物显示出对5-羟色胺转运体的高亲和力。这些研究强调了这类化合物在治疗抑郁症中的治疗潜力(Orjales et al., 2003)。
神经保护作用
通过抑制Poly(ADP-核糖)合酶(PARS),包括哌啶基异喹啉,已在脑缺血模型中显示出神经保护作用。这表明这类抑制剂在治疗中风导致的脑损伤中发挥作用(Takahashi et al., 1997)。
安全和危害
作用机制
Target of Action
The primary targets of 5-(Piperidin-4-yl)isoquinoline are yet to be identified. The compound is part of a broader class of piperidine derivatives, which have been studied for their potential effects against cancer cells . .
Mode of Action
It is possible that it may interact with its targets in a manner similar to other piperidine derivatives
Biochemical Pathways
Given the compound’s structural similarity to other piperidine derivatives, it might be involved in similar biochemical pathways . .
Result of Action
As mentioned earlier, some piperidine derivatives have shown potential effects against cancer cells , but it is unclear whether 5-(Piperidin-4-yl)isoquinoline has similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(Piperidin-4-yl)isoquinoline is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
生化分析
Biochemical Properties
5-(Piperidin-4-yl)isoquinoline plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 5-(Piperidin-4-yl)isoquinoline may interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .
Cellular Effects
The effects of 5-(Piperidin-4-yl)isoquinoline on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the phosphorylation of key signaling molecules, thereby modulating the activity of pathways such as the PI3K/Akt and MAPK pathways . These changes can lead to alterations in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Piperidin-4-yl)isoquinoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Piperidin-4-yl)isoquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, it has been observed that prolonged exposure to 5-(Piperidin-4-yl)isoquinoline can result in sustained alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Piperidin-4-yl)isoquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
5-(Piperidin-4-yl)isoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways . These changes can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 5-(Piperidin-4-yl)isoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of 5-(Piperidin-4-yl)isoquinoline can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-(Piperidin-4-yl)isoquinoline is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-(Piperidin-4-yl)isoquinoline can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
5-piperidin-4-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZEWOPMRXZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


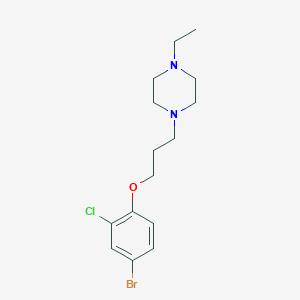
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
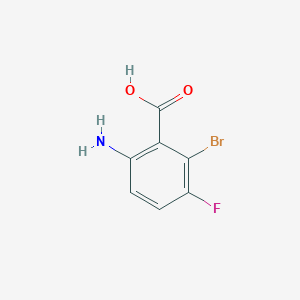
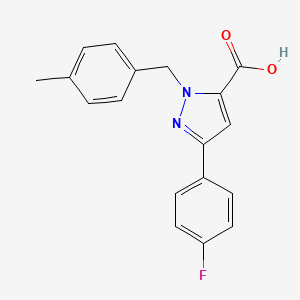
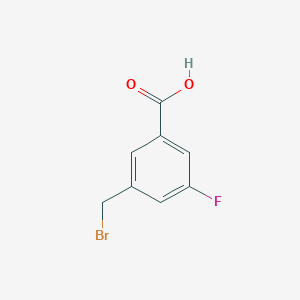

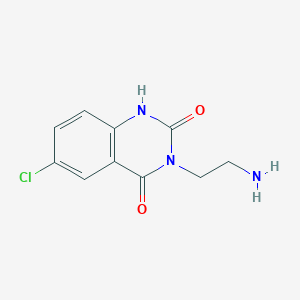


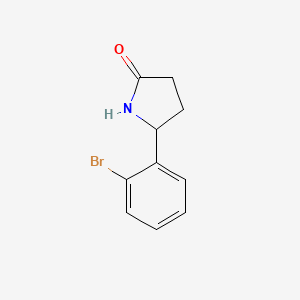


![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
